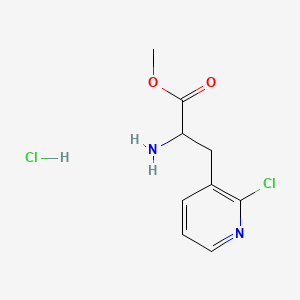

Methyl 2-amino-3-(2-chloropyridin-3-yl)propanoate hydrochloride

Description

Methyl 2-amino-3-(2-chloropyridin-3-yl)propanoate hydrochloride is a chemical compound with the molecular formula C9H12Cl2N2O2 It is a derivative of propanoate and contains a chloropyridine moiety

Properties

Molecular Formula |

C9H12Cl2N2O2 |

|---|---|

Molecular Weight |

251.11 g/mol |

IUPAC Name |

methyl 2-amino-3-(2-chloropyridin-3-yl)propanoate;hydrochloride |

InChI |

InChI=1S/C9H11ClN2O2.ClH/c1-14-9(13)7(11)5-6-3-2-4-12-8(6)10;/h2-4,7H,5,11H2,1H3;1H |

InChI Key |

NHBSXRSARFXMQN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=C(N=CC=C1)Cl)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(2-chloropyridin-3-yl)propanoate hydrochloride typically involves the reaction of 2-chloropyridine with an appropriate amino acid derivative. One common method involves the esterification of 2-chloropyridine-3-carboxylic acid followed by amination. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2-chloropyridin-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: Commonly involves the replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could produce various substituted pyridines .

Scientific Research Applications

Methyl 2-amino-3-(2-chloropyridin-3-yl)propanoate hydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

Medicine: Investigated for its potential therapeutic properties, such as anti-cancer activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(2-chloropyridin-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate hydrochloride

- Methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride

- Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate

Uniqueness

Methyl 2-amino-3-(2-chloropyridin-3-yl)propanoate hydrochloride is unique due to its specific chloropyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .

Biological Activity

Methyl 2-amino-3-(2-chloropyridin-3-yl)propanoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Name : this compound

- CAS Number : 2708342-42-9

- Molecular Formula : C10H12ClN2O2·HCl

- Molecular Weight : 232.63 g/mol

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for microbial growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Antiviral Activity

In addition to its antibacterial properties, the compound has shown potential antiviral activity. It has been evaluated for its effects on viral replication in cell cultures, particularly against Chlamydia species. Preliminary results suggest that it can significantly reduce chlamydial inclusion numbers and alter the morphology of infected cells, indicating a promising avenue for further research in antiviral therapies .

The biological activity of this compound is attributed to its interaction with specific molecular targets within pathogens. Molecular docking studies suggest that the compound may bind effectively to bacterial enzymes involved in cell wall biosynthesis and viral replication processes. These interactions could inhibit the function of these enzymes, leading to reduced pathogen viability .

Case Studies and Research Findings

- Study on Antibacterial Effects : A study conducted by Umesha et al. (2009) evaluated the antimicrobial efficacy of various derivatives including this compound. The results indicated a strong correlation between structural modifications and increased antibacterial activity .

- Antiviral Efficacy Against Chlamydia : In a recent investigation, this compound was tested for its antiviral properties against Chlamydia trachomatis. The compound demonstrated significant activity, outperforming traditional antibiotics like spectinomycin at lower concentrations .

Toxicity and Safety Profile

Toxicological assessments indicate that this compound exhibits low toxicity towards human cells in vitro. Studies involving human liver microsomes have shown favorable metabolic stability, suggesting a potentially safe profile for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.